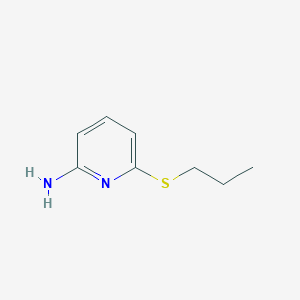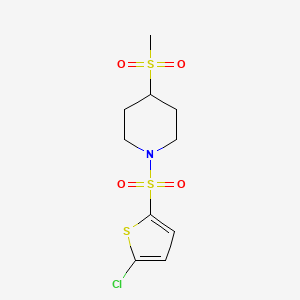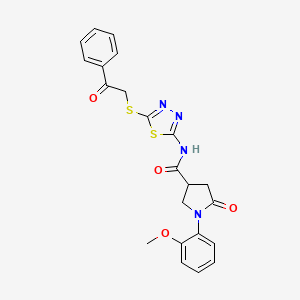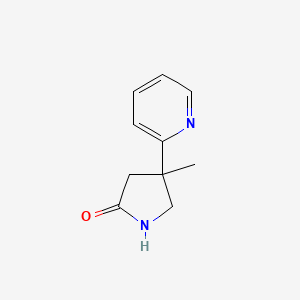
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one” is a compound with the CAS Number: 1461715-03-6 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 4-methyl-4-(2-pyridinyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule consists of a pyrrolidinyl group attached to the 4-position of pyridine . The structure of the molecule allows efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” and its derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Applications De Recherche Scientifique
Cognitive Disorders and Neurological Applications
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one derivatives, such as PF-04447943, have been explored for their potential in treating cognitive disorders. Specifically, PF-04447943 is a novel PDE9A inhibitor that has shown promise in elevating central cGMP levels in the brain and CSF of rodents, exhibiting procognitive activity in rodent models, and stabilizing synapses in amyloid precursor protein (APP) transgenic mouse models. Clinical trials have reported it to be well-tolerated in humans and effective in elevating cGMP in cerebral spinal fluid, marking its significance as a pharmacological tool for testing clinical hypotheses in conditions associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Structural and Spectral Analysis
The structural and spectral characteristics of derivatives related to this compound have been a subject of research. N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, thioanalogues of the compound, were synthesized and their structures were confirmed through various spectroscopic techniques. The study found that pyridine rings in these compounds adopt specific orientations and observed interactions like electron delocalization within the thiolactam group and stacking interactions between pyridine rings, contributing to our understanding of the molecule's physicochemical properties (Wojciechowska-Nowak et al., 2011).
Optoelectronic and Electrooptic Film Fabrication
The compound's derivatives have been utilized in the synthesis of dibranched, heterocyclic "push-pull" chromophores, which are significant in optoelectronics. These derivatives have been used in chemisorptive reactions with iodobenzyl-functionalized surfaces to create monolayer films, demonstrating the compound's versatility in thin-film microstructure and nonlinear optical response applications. This research underscores the importance of molecular architecture and film growth methods on the film's microstructure and optical/electrooptic response, highlighting the compound's role in advanced material science (Facchetti et al., 2006).
Cancer Research and Synthesis of Novel Compounds
The compound's derivatives have been involved in the synthesis of novel compounds with potential anticancer activity. An efficient microwave-assisted one-pot procedure was proposed for synthesizing new 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles. These compounds were evaluated against 60 different human cancer cell lines, and some showed potent anticancer activity, indicating the potential role of the compound's derivatives in drug discovery and cancer treatment (Hadiyal et al., 2020).
Safety and Hazards
Orientations Futures
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Action Environment
It’s known that the selectivity of similar compounds can be easily tuned by using a specific oxidant and additive .
Propriétés
IUPAC Name |
4-methyl-4-pyridin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXVAQYBCJVAAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

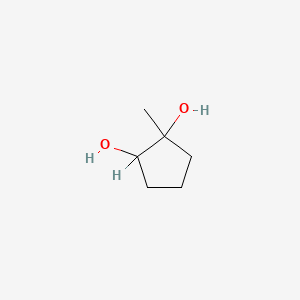

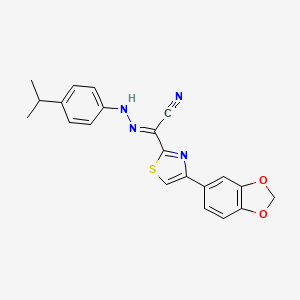
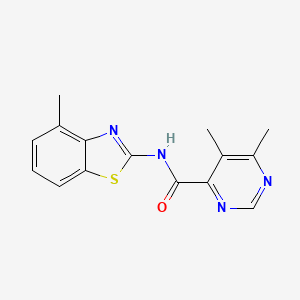
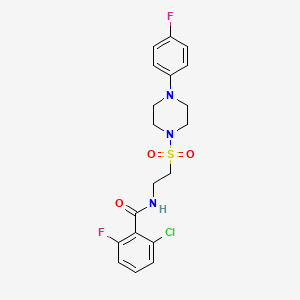

![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)
![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)
![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)
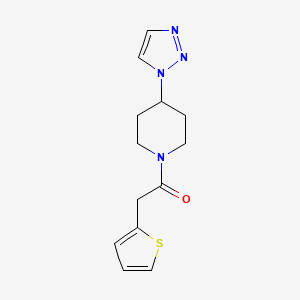
![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)
